13,14-Dihydro-15-keto-pgd2
Overview
Description
13,14-Dihydro-15-keto-Prostaglandin D2 is a metabolite of Prostaglandin D2, formed through the 15-hydroxy Prostaglandin Dehydrogenase pathway. This compound is known for its role as a selective agonist for the DP2 receptor and its ability to inhibit ion flux in canine colonic mucosa preparations .
Mechanism of Action
Target of Action
The primary target of 13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2) is the DP2 receptor , also known as the CRTH2 receptor . This receptor is a G protein-coupled receptor that plays a crucial role in mediating inflammatory responses.
Mode of Action
DK-PGD2 acts as a selective agonist for the DP2 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, DK-PGD2 binds to the DP2 receptor and activates it, leading to a series of downstream effects.
Biochemical Pathways
DK-PGD2 is a metabolite of prostaglandin D2 (PGD2) and is formed through the 15-hydroxyl PGDH pathway . This pathway involves the conversion of PGD2 to DK-PGD2, mediated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).
Pharmacokinetics
It’s known that in humans, dk-pgd2 is further metabolized to give11β-hydroxy compounds which have also undergone β-oxidation of one or both side chains .
Result of Action
The activation of the DP2 receptor by DK-PGD2 has several effects at the molecular and cellular level. One notable effect is the inhibition of ion flux in certain preparations, such as in canine colonic mucosa . This could potentially influence various physiological processes, including fluid balance and muscle contraction in the colon.
Biochemical Analysis
Biochemical Properties
13,14-Dihydro-15-keto Prostaglandin D2 interacts with the DP2 receptor as a selective agonist . This interaction plays a significant role in biochemical reactions, particularly in the inhibition of ion flux in canine colonic mucosa preparation .
Cellular Effects
The interaction of 13,14-Dihydro-15-keto Prostaglandin D2 with the DP2 receptor influences cell function by inhibiting ion flux . This effect on cellular processes can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 13,14-Dihydro-15-keto Prostaglandin D2 involves its binding to the DP2 receptor as a selective agonist . This binding interaction can lead to changes in gene expression and can influence enzyme activation or inhibition.
Dosage Effects in Animal Models
The effects of 13,14-Dihydro-15-keto Prostaglandin D2 can vary with different dosages in animal models
Metabolic Pathways
13,14-Dihydro-15-keto Prostaglandin D2 is involved in the 15-hydroxy PGDH pathway . It interacts with enzymes in this pathway, which could potentially affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: 13,14-Dihydro-15-keto-Prostaglandin D2 is synthesized through the reduction of the double bond between carbon atoms 13 and 14 and the oxidation of the hydroxyl group at carbon 15 of Prostaglandin D2 . The reaction typically involves the use of specific enzymes such as 15-hydroxy Prostaglandin Dehydrogenase and Prostaglandin Delta13-reductase .
Industrial Production Methods: Industrial production of 13,14-Dihydro-15-keto-Prostaglandin D2 involves biotechnological processes that utilize microbial or enzymatic systems to convert Prostaglandin D2 into its metabolite. These processes are optimized for high yield and purity .
Types of Reactions:
Oxidation: The compound undergoes further oxidation to form 11β-hydroxy compounds.
Reduction: The reduction of the double bond between carbon atoms 13 and 14 is a key step in its formation.
Substitution: Potential substitution reactions at various functional groups, although less common, can be explored.
Common Reagents and Conditions:
Oxidation: Enzymes such as 15-hydroxy Prostaglandin Dehydrogenase.
Reduction: Prostaglandin Delta13-reductase.
Major Products:
11β-hydroxy compounds: Formed through further metabolism of 13,14-Dihydro-15-keto-Prostaglandin D2.
Scientific Research Applications
13,14-Dihydro-15-keto-Prostaglandin D2 has several scientific research applications:
Chemistry: Used as a model compound to study the metabolism of Prostaglandins.
Biology: Investigated for its role in cellular signaling and ion flux regulation.
Industry: Utilized in the development of selective agonists for the DP2 receptor.
Comparison with Similar Compounds
- 13,14-Dihydro-15-keto-Prostaglandin E2
- 13,14-Dihydro-15-keto-Prostaglandin F2α
Comparison:
Properties
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRXYLYXIXYEST-KZTWKYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59894-07-4 | |
Record name | 13,14-Dihydro-15-keto-PGD2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59894-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 13,14-Dihydro-15-ketoprostaglandin D2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059894074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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